The Pyrimidine Scaffold in Targeted Therapeutics: A Technical Guide to 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic Acid
The Pyrimidine Scaffold in Targeted Therapeutics: A Technical Guide to 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic Acid
Executive Summary
In modern medicinal chemistry, the pyrimidine core serves as a privileged scaffold for the development of small-molecule kinase inhibitors. Specifically, 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid (CAS: 857200-26-1) has emerged as a critical building block in the synthesis of highly potent and selective therapeutics targeting kinases such as BCR-ABL, BMX, and various cyclin-dependent kinases[1][2]. By offering three distinct, orthogonally reactive vectors (C2, C4, and C5), this intermediate enables drug development professionals to systematically explore structure-activity relationships (SAR) and construct complex Type II kinase inhibitors[3][4].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven, self-validating synthetic protocols for both its de novo synthesis and downstream functionalization.
Physicochemical & Structural Profiling
The reactivity of 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid is dictated by the electronic distribution of the pyrimidine ring. The pyrimidine core is intrinsically electron-deficient. The C5-carboxylic acid acts as a strong electron-withdrawing group (EWG), which significantly lowers the lowest unoccupied molecular orbital (LUMO) of the ring[5]. This electronic activation hyper-sensitizes the C4 and C2 positions to Nucleophilic Aromatic Substitution (SNAr).
The table below summarizes the core quantitative data for this intermediate[5][6]:
| Property | Value | Structural Significance |
| Chemical Name | 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid | Core scaffold for kinase inhibitor libraries. |
| CAS Registry Number | 857200-26-1 | Unique identifier for regulatory tracking. |
| Molecular Formula | C12H11N3O2S | Establishes baseline mass for LC-MS validation. |
| Molecular Weight | 261.30 g/mol | Optimal low-MW starting point for drug design. |
| Hydrogen Bond Donors | 2 (-NH, -COOH) | Critical for hinge-region binding in kinase pockets. |
| Hydrogen Bond Acceptors | 5 (N, N, O, O, S) | Facilitates water-mediated hydrogen bonding networks. |
| Latent Reactivity | C2-Methylthio (-SCH₃) | Inert during C5 coupling; activated via oxidation. |
Experimental Workflow: De Novo Synthesis
The synthesis of the title compound relies on a highly efficient, two-step sequence starting from. The protocol below is designed as a self-validating system to ensure high yield and purity.
Fig 1: Two-step synthetic workflow for 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid.
Step 1: SNAr with Aniline
-
Rationale & Causality : The C4-chloride is highly activated by the adjacent pyrimidine nitrogens and the C5-ester. Aniline acts as the nucleophile, displacing the chloride.
-
Procedure :
-
Dissolve ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in anhydrous N,N-Dimethylacetamide (DMAc).
-
Add aniline (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Without DIPEA, the generated HCl would protonate the aniline, destroying its nucleophilicity and stalling the reaction.
-
Stir the mixture at 80–90 °C for 4–6 hours under a nitrogen atmosphere.
-
-
Self-Validation : Monitor the reaction via LC-MS. The starting material peak (m/z ~233) must completely disappear, replaced by the intermediate product peak (m/z ~290).
-
Workup : Quench the reaction by pouring it into ice-cold water. The intermediate will precipitate. Filter, wash with cold water, and dry under vacuum.
Step 2: Ester Hydrolysis (Saponification)
-
Rationale & Causality : Base-catalyzed hydrolysis of the ethyl ester yields the free carboxylic acid, providing the necessary synthetic handle for downstream amide coupling[7].
-
Procedure :
-
Dissolve the intermediate in a 3:1 mixture of Tetrahydrofuran (THF) and water.
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq). Causality: LiOH is strictly preferred over NaOH or KOH in THF/water mixtures due to its superior solubility profile and milder nature, which prevents unwanted side reactions (such as premature hydrolysis of the thioether).
-
Stir at room temperature for 12 hours.
-
-
Self-Validation : Perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc (1:1). Complete consumption of the higher-Rf ester spot confirms reaction completion.
-
Workup : Concentrate the mixture under reduced pressure to remove THF. Acidify the remaining aqueous layer with 1M HCl to pH ~3. The target carboxylic acid (CAS: 857200-26-1) will precipitate as an off-white solid. Filter, wash with water, and dry to constant weight.
Downstream Functionalization: Kinase Inhibitor Assembly
In drug discovery, this core is transformed into complex, highly selective clinical candidates (e.g., CHMFL-ABL-053 and CHMFL-BMX-078) through a sequence of amide coupling and late-stage C2 diversification[3][4].
Fig 2: Downstream functionalization of the pyrimidine core into targeted kinase inhibitors.
Key Functionalization Protocols
-
Amide Coupling at C5 : The C5-carboxylic acid is coupled with a complex amine (e.g., a substituted aniline) using and DIPEA.
-
Causality: HATU converts the relatively unreactive carboxylic acid into a highly electrophilic OAt ester, facilitating rapid amide bond formation without racemization or degradation of the pyrimidine core. This extension targets the solvent-exposed region or DFG-out allosteric pockets to achieve Type II binding[3].
-
-
Thioether Oxidation : The C2-methylthio group is oxidized using m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at 0 °C.
-
Causality: The thioether (-SCH₃) is a poor leaving group. Oxidation to the sulfone (-SO₂CH₃) dramatically increases the electrophilicity of the C2 carbon due to strong inductive electron withdrawal[4].
-
-
Late-Stage SNAr : The highly reactive sulfone is displaced by various aliphatic or aromatic amines (R-NH₂) under mild heating.
-
Causality: This late-stage diversification allows medicinal chemists to rapidly synthesize libraries of compounds to optimize target binding, cellular permeability, and aqueous solubility.
-
References
-
National Center for Biotechnology Information (NCBI) . "PubChem Compound Summary for CID 80008, 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester." PubChem. URL:[Link]
-
ACS Publications . "Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078) as a Highly Potent and Selective Type II Irreversible Bone Marrow Kinase Inhibitor." Journal of Medicinal Chemistry. URL: [Link]
-
ACS Publications . "Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor." Journal of Medicinal Chemistry. URL: [Link]
Sources
- 1. 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic Acid|CAS 857200-26-1 [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. molcore.com [molcore.com]
- 7. WO2018005865A1 - Synthesis of n-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines - Google Patents [patents.google.com]
